2,3-Dimethylhexa-1,5-diene

Catalog No.
S16103996
CAS No.
6443-93-2
M.F
C8H14
M. Wt
110.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3-Dimethylhexa-1,5-diene

CAS Number

6443-93-2

Product Name

2,3-Dimethylhexa-1,5-diene

IUPAC Name

2,3-dimethylhexa-1,5-diene

Molecular Formula

C8H14

Molecular Weight

110.20 g/mol

InChI

InChI=1S/C8H14/c1-5-6-8(4)7(2)3/h5,8H,1-2,6H2,3-4H3

InChI Key

GRCQSGCHLQHSTC-UHFFFAOYSA-N

Canonical SMILES

CC(CC=C)C(=C)C

2,3-Dimethylhexa-1,5-diene is an organic compound characterized by its diene structure, which contains two double bonds located at the first and fifth carbon positions of a hexane chain. Its molecular formula is C8H14\text{C}_8\text{H}_{14}, and it features a branched structure due to the presence of two methyl groups attached to the second and third carbon atoms. This compound is part of a broader class of compounds known as dienes, which are significant in various

, including:

  • Electrophilic Addition Reactions: The double bonds in 2,3-dimethylhexa-1,5-diene can react with electrophiles, leading to the formation of various addition products. For instance, the addition of halogens or hydrogen halides can yield haloalkanes.
  • Diels-Alder Reactions: As a diene, this compound can also engage in Diels-Alder reactions with dienophiles to form cyclohexene derivatives.
  • Polymerization: Under certain conditions, 2,3-dimethylhexa-1,5-diene can undergo polymerization to form larger oligomers or polymers.

  • Antimicrobial Activity: Some dienes have been reported to possess antimicrobial properties.
  • Cytotoxic Effects: Certain derivatives may show cytotoxic effects against cancer cell lines.

Further research would be necessary to elucidate the specific biological activities associated with 2,3-dimethylhexa-1,5-diene.

Several methods exist for synthesizing 2,3-dimethylhexa-1,5-diene:

  • Alkylation Reactions: Starting from simpler alkenes or alkanes through alkylation processes can yield this compound.
  • Dehydrohalogenation: This method involves the elimination of hydrogen halides from corresponding haloalkanes.
  • Wittig Reaction: The reaction between aldehydes and phosphonium ylides can also lead to the formation of this diene.

For example, one synthesis route involves the reaction of propionaldehyde with trans-crotyl alcohol followed by treatment with methylenetriphenylphosphorane in dimethyl sulfoxide to yield high-purity isomers of 2,3-dimethylhexa-1,5-diene .

2,3-Dimethylhexa-1,5-diene has potential applications in various fields:

  • Chemical Synthesis: It serves as an intermediate in organic synthesis for producing more complex molecules.
  • Material Science: Its polymerization properties may find use in creating new materials with desirable mechanical properties.
  • Flavor and Fragrance Industry: Similar compounds are often utilized for their aromatic properties.

Interaction studies involving 2,3-dimethylhexa-1,5-diene primarily focus on its reactivity with other chemical species. For instance:

  • Reactivity with Nitric Oxide: Research indicates that 2,3-dimethylhexa-1,5-diene can react with nitric oxide to form dinitro derivatives .
  • Complex Formation: It has been shown to form complexes with metal catalysts such as rhodium .

These interactions highlight its potential utility in catalysis and material development.

Similar Compounds: Comparison

Several compounds share structural similarities with 2,3-dimethylhexa-1,5-diene. Here are some notable examples:

Compound NameStructure DescriptionUnique Features
1,5-HexadieneA linear diene without branchingSimpler structure; fewer steric hindrances
2,5-Dimethylhexa-1,5-dieneSimilar diene structure but different methyl group positionsDifferent stereochemistry and reactivity
3-MethylhexadieneContains one methyl group and one double bondLess sterically hindered than 2,3-Dimethylhexa-1,5-diene
3-HexeneA simpler alkene without additional methyl groupsNon-conjugated system; less reactive

These compounds illustrate the diversity within the diene family and how variations in structure can influence chemical behavior and applications.

XLogP3

3.4

Exact Mass

110.109550447 g/mol

Monoisotopic Mass

110.109550447 g/mol

Heavy Atom Count

8

Dates

Last modified: 08-15-2024

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